molecular formula C15H23FN2O16P2 B038693 Uridine diphosphate-2-fluoro-2-deoxy-D-galactose CAS No. 115366-69-3

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose

Cat. No. B038693
M. Wt: 567.29 g/mol
InChI Key: AQNSRHFCXXTYNM-RSMGQJFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose (UDP-GalF) is a nucleotide sugar that plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules.

Mechanism Of Action

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose acts as a substrate for various glycosyltransferases, which transfer the sugar moiety to the acceptor molecule. The transfer of the sugar moiety results in the formation of glycoconjugates. The reaction is catalyzed by specific enzymes that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate.

Biochemical And Physiological Effects

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose plays a crucial role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are essential components of cell membranes, extracellular matrix, and signaling molecules. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.

Advantages And Limitations For Lab Experiments

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is a useful tool for studying various biological processes. It can be used to study the biosynthesis of glycoconjugates, bacterial lipopolysaccharides, and glycosphingolipids. However, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has some limitations for lab experiments. It is a relatively expensive reagent, and the enzymatic synthesis method requires the use of recombinant enzymes, which can be time-consuming and expensive.

Future Directions

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is an important molecule with various applications in biological research. Future research should focus on developing more efficient and cost-effective methods for synthesizing Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. Additionally, further studies are needed to investigate the role of Uridine diphosphate-2-fluoro-2-deoxy-D-galactose in various biological processes, including cell adhesion, signaling, and recognition. Finally, the development of novel glycosyltransferases that recognize Uridine diphosphate-2-fluoro-2-deoxy-D-galactose as a substrate could lead to the synthesis of novel glycoconjugates with potential therapeutic applications.

Synthesis Methods

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose can be synthesized using various methods. One of the most commonly used methods is the enzymatic synthesis using recombinant Uridine diphosphate-2-fluoro-2-deoxy-D-galactose synthase. This method involves the use of recombinant enzymes to catalyze the conversion of UDP-Gal to Uridine diphosphate-2-fluoro-2-deoxy-D-galactose. The reaction requires the use of UDP-Gal, 2-fluoro-2-deoxy-D-galactose-1-phosphate, and Mg2+ as cofactor.

Scientific Research Applications

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been extensively studied for its role in various biological processes. It is an important precursor for the synthesis of glycoconjugates, which are involved in cell adhesion, signaling, and recognition. Uridine diphosphate-2-fluoro-2-deoxy-D-galactose is also involved in the biosynthesis of bacterial lipopolysaccharides, which are essential components of the bacterial cell wall. Additionally, Uridine diphosphate-2-fluoro-2-deoxy-D-galactose has been shown to be involved in the biosynthesis of glycosphingolipids, which are important components of the nervous system.

properties

CAS RN

115366-69-3

Product Name

Uridine diphosphate-2-fluoro-2-deoxy-D-galactose

Molecular Formula

C15H23FN2O16P2

Molecular Weight

567.29 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-[(3S,4S,5R,6R)-3-(18F)fluoranyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C15H23FN2O16P2/c16-15(25)11(24)9(22)5(3-19)32-12(15)13-17-7(20)1-2-18(13)14-10(23)8(21)6(33-14)4-31-36(29,30)34-35(26,27)28/h1-2,5-6,8-12,14,19,21-25H,3-4H2,(H,29,30)(H2,26,27,28)/t5-,6-,8-,9+,10-,11+,12?,14-,15-/m1/s1/i16-1

InChI Key

AQNSRHFCXXTYNM-RSMGQJFNSA-N

Isomeric SMILES

C1=CN(C(=NC1=O)C2[C@@]([C@H]([C@H]([C@H](O2)CO)O)O)(O)[18F])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O

SMILES

C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=NC1=O)C2C(C(C(C(O2)CO)O)O)(O)F)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O

synonyms

UDP-2-fluoro-2-deoxygalactose
UDP-FDG
uridine diphosphate-2-fluoro-2-deoxy-D-galactose

Origin of Product

United States

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